3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
Overview
Description
“3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid” is a chemical compound with the empirical formula C18H16N2O2 and a molecular weight of 292.33 . It is a solid substance .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis
The SMILES string of the compound isO=C(O)/C=C/C1=C(C2=CC=C(C)C=C2)N=C3N1C=CC(C)=C3
. The InChI key is ONCWNXWDPWLCBO-BQYQJAHWSA-N
. Chemical Reactions Analysis
Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
- Application : Researchers explore the direct functionalization of this scaffold as an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .
- Examples : Zolpidem and alpidem are widely used drugs for treating short-term insomnia and brain function disorders .
- Importance : Compounds with small lipophilic substituents at specific positions (e.g., 8- and/or 7-positions) exhibit potent inhibitory activity against EAAT3 .
- Screening : Among derivatives of imidazo[1,2-a]pyridin-3-yl-acetic acid, certain compounds (e.g., 1a and 1b) demonstrate good antimicrobial activity .
Organic Synthesis and Pharmaceutical Chemistry
Insomnia Medications
EAAT3 Inhibitors
Antimicrobial Potential
Green Synthesis of Imidazo[1,2-a]pyridines
Future Directions
properties
IUPAC Name |
(E)-3-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-3-5-14(6-4-12)18-15(7-8-17(21)22)20-10-9-13(2)11-16(20)19-18/h3-11H,1-2H3,(H,21,22)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCWNXWDPWLCBO-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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